5-Acetyl-2-bromobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

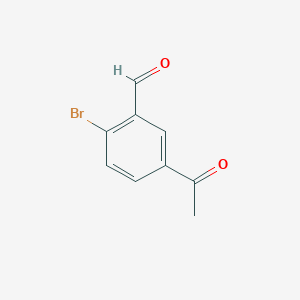

5-Acetyl-2-bromobenzaldehyde: is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the fifth position and a bromine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-bromobenzaldehyde typically involves the acylation of 2-bromobenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-bromobenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar Friedel-Crafts acylation methods. The process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. The product is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Acetyl-2-bromobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides, bases, catalysts

Major Products:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Alcohols, reduced derivatives

Substitution: Various substituted benzaldehyde derivatives

Aplicaciones Científicas De Investigación

Chemistry: 5-Acetyl-2-bromobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biochemical pathways. It can also be used to synthesize biologically active molecules for drug discovery .

Medicine: this compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its versatility and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of 5-Acetyl-2-bromobenzaldehyde involves its interaction with molecular targets through various chemical reactions. The acetyl and bromine substituents on the benzene ring influence its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, nucleophilic addition, and other reactions, depending on the conditions and reagents used .

Molecular Targets and Pathways:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, leading to the formation of new derivatives.

Nucleophilic Addition: The carbonyl group in the acetyl moiety can undergo nucleophilic addition reactions, forming various adducts.

Comparación Con Compuestos Similares

2-Bromobenzaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.

5-Acetylbenzaldehyde: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution reactions.

2-Acetyl-5-bromobenzaldehyde: A positional isomer with different reactivity and properties.

Uniqueness: 5-Acetyl-2-bromobenzaldehyde is unique due to the presence of both acetyl and bromine substituents on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .

Actividad Biológica

5-Acetyl-2-bromobenzaldehyde (C9H7BrO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a benzene ring substituted with both an acetyl group at the fifth position and a bromine atom at the second position. This unique substitution pattern contributes to its distinctive chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 215.06 g/mol |

| Appearance | Yellow to brown solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the bromination of acetylbenzaldehyde or the direct modification of 2-bromobenzaldehyde through acetylation reactions. Various methods have been reported in literature, including palladium-catalyzed reactions and Grignard reactions, which optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of several benzaldehyde derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Its ability to induce apoptosis in cancer cell lines has been documented, particularly in leukemia (NB4) and breast cancer (MCF-7) cells. The compound's mechanism appears to involve inhibition of histone acetyltransferases (HATs), which are crucial for regulating gene expression related to cell cycle progression and apoptosis.

Research Findings: Apoptosis Induction

In cellular assays, treatment with this compound resulted in significant apoptosis as indicated by increased sub-G1 peaks in flow cytometry analysis. The compound was shown to induce cell cycle arrest predominantly at the G1/S phase in MCF-7 cells, leading to reduced proliferation rates .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Histone Acetylation : Inhibition of HATs leads to altered histone acetylation patterns, affecting gene expression related to cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.

Applications in Research

This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its derivatives are being investigated for their potential therapeutic applications in treating infections and cancers.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-acetyl-2-bromobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDBFSBVJVKJLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.